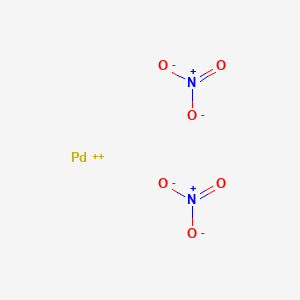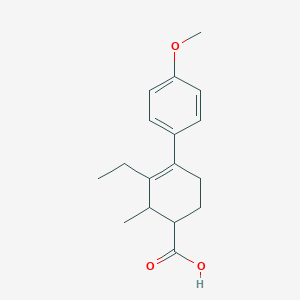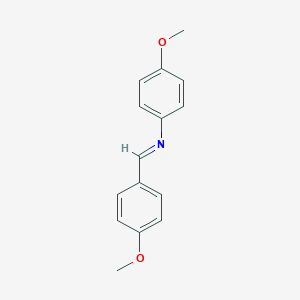
2-Ethyl-5-methylfuran
Overview
Description
2-Ethyl-5-methylfuran is an organic compound belonging to the class of furans. It is characterized by a furan ring substituted with an ethyl group at the second position and a methyl group at the fifth position. This compound is known for its pleasant aroma and is often used as a flavoring agent in the food industry .
Mechanism of Action
Target of Action
This compound is a member of the class of furans
Mode of Action
It’s known that furans can undergo various reactions, including hydrogen transfer followed by dehydroxylation, leading to the formation of stable aldehydes and cyclic ketones . These products may further decompose into smaller species under the action of hydroxyl radicals .
Biochemical Pathways
They can be metabolized by different species, including humans, mice, and certain plants and fungi
Pharmacokinetics
The compound has a molecular weight of 1101537 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-5-methylfuran. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity. For instance, its boiling point is 117-118 °C , indicating that it may be volatile at high temperatures.
Biochemical Analysis
Biochemical Properties
2-Ethyl-5-methylfuran plays a significant role in biochemical reactions, particularly in the context of flavor and aroma formation in food. It interacts with various enzymes and proteins, influencing the formation of volatile compounds. For instance, it is involved in the Maillard reaction, where it interacts with amino acids and reducing sugars to produce complex flavors . The nature of these interactions often involves the formation of intermediate compounds that contribute to the overall aroma profile of cooked foods.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it has been observed to affect cellular metabolism by altering the levels of key metabolites involved in energy production and detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound has been found to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to changes in the metabolic pathways and the accumulation of specific metabolites. Additionally, this compound can bind to DNA and proteins, causing alterations in gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into other compounds over time, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic oxidative stress and inflammation in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing flavor perception in food. At high doses, this compound can exhibit toxic or adverse effects, including liver toxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . The compound can be metabolized into different intermediates, which may further participate in other biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biological effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules in various subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylfuran can be synthesized through various methods. One common approach involves the alkylation of furan derivatives. For instance, the reaction of 2-methylfuran with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. One such method includes the catalytic hydrogenation of furfural derivatives. The reaction conditions often involve elevated temperatures and pressures, along with the use of metal catalysts such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products:
Oxidation: this compound-3-carboxylic acid.
Reduction: 2-Ethyl-5-methyltetrahydrofuran.
Substitution: 2-Ethyl-5-methyl-3-nitrofuran.
Scientific Research Applications
2-Ethyl-5-methylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a flavoring agent in food products, contributing to the aroma and taste.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Comparison with Similar Compounds
2-Methyl-5-ethylfuran: Similar structure but with reversed positions of the ethyl and methyl groups.
2,5-Dimethylfuran: Contains two methyl groups at positions 2 and 5.
2-Ethylfuran: Contains an ethyl group at position 2 without a methyl group at position 5.
Uniqueness: 2-Ethyl-5-methylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and potential bioactivity make it valuable in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-ethyl-5-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLPPVOZWYADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168839 | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
118.00 to 119.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1703-52-2 | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-5-methylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-5-METHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4BLD3EJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)








![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)




